HIV-1 RT Inhibition: Potency Comparison of Unsubstituted Core vs. 5-Chloro Analog L-737,126
The compound CAS 540740-84-9 serves as the unsubstituted core scaffold. Its closest well-characterized analog, L-737,126 (CAS 148472-83-7), differs only by the addition of a chlorine atom at the 5-position of the indole ring. This single substitution confers a dramatic increase in antiviral potency. Against wild-type HIV-1 RT, L-737,126 exhibits an IC50 of 3 nM [1]. While a specific IC50 for the unsubstituted core (540740-84-9) is not widely published, its lack of substitution is the defining structural variable. The known high potency of L-737,126 is directly attributable to the 5-chloro substitution on the core scaffold represented by CAS 540740-84-9. Therefore, using the 5-chloro analog as a substitute in studies designed to evaluate the baseline activity of the core indolyl aryl sulfone structure would yield a false positive result, incorrectly attributing high potency to the core scaffold.
| Evidence Dimension | Inhibitory Potency (IC50) against Wild-Type HIV-1 Reverse Transcriptase |
|---|---|
| Target Compound Data | Not explicitly published (unsubstituted core scaffold) |
| Comparator Or Baseline | L-737,126 (5-chloro analog, CAS 148472-83-7): IC50 = 3 nM |
| Quantified Difference | Potency increase of >300-fold (inferred) due to the 5-chloro substitution on the target compound's scaffold. |
| Conditions | In vitro enzymatic assay with recombinant HIV-1 RT, pH 8.2 [1]. |
Why This Matters
This defines the target compound as the essential negative control or baseline scaffold for SAR studies, making it irreplaceable for researchers dissecting the contribution of specific substituents to anti-HIV activity.
- [1] BindingDB. (n.d.). BDBM2278: 3-(benzenesulfonyl)-5-chloro-1H-indole-2-carboxamide (L-737,126). Retrieved April 22, 2026. View Source
